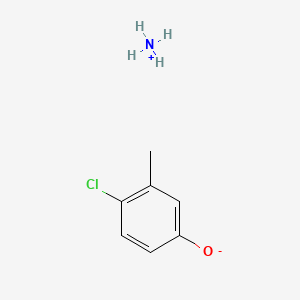

Ammonium 4-chloro-m-cresolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85283-55-2 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

azanium;4-chloro-3-methylphenolate |

InChI |

InChI=1S/C7H7ClO.H3N/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;1H3 |

InChI Key |

FXGHYYVQNQFRKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[O-])Cl.[NH4+] |

Origin of Product |

United States |

Chemical Identity and Structural Characterization Within Research

Systematic Nomenclature and Isomeric Considerations

The naming and classification of a molecule according to internationally recognized standards are crucial for unambiguous scientific communication. This is particularly important for substituted aromatic compounds where numerous isomers can exist.

4-chloro-3-methylphenol (B1668792), also known as p-chloro-m-cresol (PCMC), is a halogenated derivative of cresol (B1669610). Its chemical structure consists of a phenol (B47542) ring substituted with a chlorine atom and a methyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-3-methylphenol. The Chemical Abstracts Service (CAS) has assigned the registry number 59-50-7 to this compound.

The salt form, Ammonium (B1175870) 4-chloro-m-cresolate, is formed by the reaction of 4-chloro-3-methylphenol with ammonia (B1221849). In this salt, the phenolic proton is replaced by an ammonium ion (NH₄⁺). While a specific CAS number for the ammonium salt is not readily found in major databases, its identity is derived directly from its parent compound, 4-chloro-3-methylphenol. The systematic name would be Ammonium 4-chloro-3-methylphenolate.

| Compound Name | Synonyms | IUPAC Name | CAS Registry Number | Molecular Formula |

|---|---|---|---|---|

| 4-chloro-3-methylphenol | p-Chloro-m-cresol (PCMC); Chlorocresol | 4-chloro-3-methylphenol | 59-50-7 | C₇H₇ClO |

| Ammonium 4-chloro-m-cresolate | Ammonium 4-chloro-3-methylphenolate | Ammonium 4-chloro-3-methylphenolate | Not readily available | C₇H₁₀ClNO |

Chlorinated cresols can exist in several isomeric forms, depending on the relative positions of the hydroxyl, methyl, and chlorine substituents on the benzene (B151609) ring. Cresol itself has three isomers: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). The addition of a chlorine atom to each of these cresol isomers can produce a variety of chlorocresol isomers.

For meta-cresol (3-methylphenol), chlorination can result in several isomers, including 4-chloro-3-methylphenol, 6-chloro-3-methylphenol, 2-chloro-3-methylphenol, and 5-chloro-3-methylphenol. The specific substitution pattern significantly influences the physical and chemical properties of the molecule, including its acidity, reactivity, and biological activity. The precise arrangement of the substituents in 4-chloro-3-methylphenol is critical to its established properties and interactions.

Spectroscopic and Diffraction-Based Structural Elucidation

The definitive confirmation of a molecule's three-dimensional structure relies on sophisticated analytical techniques. Spectroscopic and crystallographic methods provide detailed information about connectivity, functional groups, and spatial arrangement of atoms.

The structure of 4-chloro-3-methylphenol has been confirmed using a variety of spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the O-H, C-H, and C-Cl bonds, as well as the aromatic ring vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the benzene ring. Mass spectrometry (MS) provides the exact molecular weight and fragmentation patterns that are characteristic of the molecule's structure. These methods, when used in combination, provide unambiguous confirmation of the covalent structure of 4-chloro-3-methylphenol.

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not prominently available in the literature, studies on related halogenated phenols and their salts provide valuable insights into the expected structural features.

Synthetic Methodologies and Chemical Transformations

Pathways for the Synthesis of 4-chloro-3-methylphenol (B1668792) Precursors

4-chloro-3-methylphenol is primarily synthesized through the chlorination of m-cresol (B1676322). atamanchemicals.comchemicalbook.com The direct chlorination of m-cresol, however, can lead to a mixture of isomers, with the primary products being 4-chloro-3-methylphenol and 6-chloro-3-methylphenol. wikipedia.orggoogle.com Due to the higher value of the 4-chloro isomer as an intermediate for various applications, significant research has focused on developing selective chlorination methods. google.com

The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent for m-cresol is a well-established method. prepchem.comgoogle.com The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of m-cresol with a chlorine atom. The reaction temperature is a critical parameter, with temperatures between 30-50°C favoring the formation of 4-chloro-3-methylphenol. google.comgoogle.com Above this range, the formation of other isomers and di-chlorinated products increases. google.com

A typical laboratory-scale synthesis involves the slow addition of sulfuryl chloride to m-cresol, often without a solvent. google.com The reaction is exothermic and generates hydrogen chloride gas, which needs to be neutralized. google.com

Optimizing reaction conditions is crucial for maximizing the yield of the desired 4-chloro-3-methylphenol and minimizing the formation of unwanted byproducts. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and the presence of catalysts.

Research has shown that a molar ratio of sulfuryl chloride to m-cresol of approximately 0.75-0.9:1 provides a good balance between conversion and selectivity. google.com Controlling the reaction temperature within the 30-40°C range is also essential for maximizing the yield of the desired product. google.com Various solvents can be employed, with methanol often leading to high isolated yields. researchgate.net However, solvent-free conditions are also utilized, particularly in industrial settings. google.commdpi.com

Interactive Data Table: Optimization of M-cresol Chlorination

| Catalyst System | Molar Ratio (SO₂Cl₂:m-cresol) | Temperature (°C) | Yield of 4-CMC (%) | Para/Ortho Ratio |

|---|---|---|---|---|

| SO₂Cl₂/Dibutyl sulfide/AlCl₃ | Not Specified | Not Specified | 89.9 | 17.3 |

| SO₂Cl₂/5,18-dithiadocosane/AlCl₃ | Not Specified | Not Specified | 95.5 | 20.7 |

| SO₂Cl₂/Diphenyl sulfide/AlCl₃ | Not Specified | Not Specified | 83 | 7.5 |

*4-CMC refers to 4-chloro-m-cresol. Data sourced from google.comcardiff.ac.uk.

To enhance the para-selectivity of the chlorination of m-cresol, various catalytic systems have been investigated. Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are often used as co-catalysts in conjunction with sulfur-containing compounds. cardiff.ac.ukresearchgate.net These catalysts can significantly improve both the yield of 4-chloro-3-methylphenol and the ratio of the para- to the ortho-isomer.

Studies have explored a range of sulfur-containing catalysts, including dialkyl sulfides, dithiaalkanes, and poly(alkylene sulfide)s. mdpi.comcardiff.ac.ukresearchgate.net For the chlorination of m-cresol, poly(alkylene sulfide)s with longer spacer groups between the sulfur atoms have been found to be particularly effective at promoting para-selectivity. mdpi.comresearchgate.nettandfonline.com For instance, the use of 5,18-dithiadocosane as a catalyst with sulfuryl chloride and aluminum chloride resulted in a 95.5% yield of 4-chloro-3-methylphenol with a high para/ortho ratio of 20.7. cardiff.ac.uk

Formation of Ammonium (B1175870) 4-chloro-m-cresolate from 4-chloro-3-methylphenol

Ammonium 4-chloro-m-cresolate is formed through a salt formation reaction between the weakly acidic 4-chloro-3-methylphenol and ammonia (B1221849).

Phenols, including 4-chloro-3-methylphenol, are weak acids due to the hydroxyl group attached to the aromatic ring. They can react with a base, in this case, ammonia (a weak base), in an acid-base neutralization reaction to form a salt and water. The lone pair of electrons on the nitrogen atom of ammonia accepts a proton (H⁺) from the hydroxyl group of 4-chloro-3-methylphenol. This results in the formation of the ammonium cation (NH₄⁺) and the 4-chloro-m-cresolate anion (ClC₇H₆O⁻). The ionic bond between these two ions constitutes the this compound salt.

This reaction is reversible, and the position of the equilibrium depends on the relative strengths of the acid and base.

The preparation of ammonium salts of phenols can be achieved through various methods. One approach involves reacting the phenol (B47542) with ammonia in a suitable solvent. For instance, ammonia gas can be dissolved in an organic liquid in which the resulting ammonium salt has low solubility. google.com When the solid phenol is brought into contact with this ammonia solution, the ammonium salt can form substantially instantaneously. google.com

Another method involves neutralizing the phenolic compound with ammonia. google.com The pH of the final product is typically adjusted to be near neutral or slightly acidic to prevent the odor of excess ammonia. google.com The resulting ammonium salt is often obtained as a viscous product that may be diluted with a water-alcohol mixture for commercial use. google.com The reaction temperature is generally kept low, not substantially exceeding room temperature, to ensure the stability of the ammonium salt. google.com

Mechanisms of Chemical Reactivity and Transformation

Oxidation Mechanisms of Chlorinated Cresols

The oxidation of chlorinated cresols, such as 4-chloro-m-cresol, is a complex process that can be initiated by various oxidizing agents and conditions, often involving radical intermediates. The reaction pathways are influenced by factors like the pH of the solution and the specific oxidant used. The oxidation can target the aromatic ring, the methyl group side-chain, or the phenolic hydroxyl group.

A primary mechanism for the degradation of chlorinated phenols is through the action of hydroxyl radicals (•OH). researchgate.netnih.gov These highly reactive species can be generated through processes like the reaction of phenols with hypochlorous acid (HOCl) or through advanced oxidation processes involving hydrogen peroxide (H₂O₂). nih.govwikipedia.org The hydroxyl radical attacks the electron-rich aromatic ring, a process known as hydroxyl radical addition. researchgate.net This attack on the 4-chloro-3-methylphenol molecule leads to the formation of a quinone intermediate. wikipedia.org This intermediate is unstable and can undergo further oxidation to yield various compounds, including hydroquinones, catechols, and benzoquinones. wikipedia.org

Another significant oxidation pathway involves the formation of a phenoxy radical. This can occur through a single electron transfer mechanism. researchgate.netnih.gov For instance, the reaction of phenols with HOCl can result in the formation of a phenoxy radical intermediate. nih.gov Once formed, these radicals are key intermediates that can lead to a cascade of further reactions, including polymerization or ring cleavage.

Specific chemical oxidants can also induce selective transformations. For example, 4-chlorophenol (B41353), a related compound, is selectively oxidized to 1,4-benzoquinone by potassium nitrosodisulfonate. researchgate.net The oxidation of cresols can be initiated at either the benzene (B151609) ring or the methyl side-chain. researchgate.net However, the presence of the methyl group in the majority of detected intermediate products during cresol (B1669610) degradation suggests that benzene ring oxidation is the major degradation pathway. researchgate.net

| Oxidant/Process | Key Intermediates | Major Products | Reaction Mechanism |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Catalyst | Hydroxyl radical (HO•), Quinone intermediate | Hydroquinones, Catechols, Benzoquinones wikipedia.org | Radical attack on the aromatic ring wikipedia.org |

| Potassium Nitrosodisulfonate | Not specified | 1,4-Benzoquinone (from 4-chlorophenol) researchgate.net | Selective chemical oxidation researchgate.net |

| Hypochlorous Acid (HOCl) | Phenoxy radical, HOCl•− radical anion nih.gov | Ring cleavage products nih.gov | Single electron transfer, Radical attack nih.gov |

| Advanced Oxidation Processes (e.g., Radiolysis) | Hydroxyl radical (•OH), OH-adduct cyclohexadienyl radicals researchgate.net | Methylphenoxyl radical, Carboxylic acids researchgate.net | Hydroxyl radical addition to the aromatic ring researchgate.net |

Esterification and Other Derivatization Reactions

The hydroxyl group of 4-chloro-m-cresol is a primary site for chemical modification through esterification and other derivatization reactions. These reactions are crucial for synthesizing derivatives with altered physical or biological properties and for preparing samples for chemical analysis. libretexts.orgsigmaaldrich.com

Esterification is a fundamental reaction for phenols. One common method is the Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid by the catalyst, which enhances its electrophilicity. The phenolic oxygen of 4-chloro-m-cresol then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. organic-chemistry.org After a series of proton transfer steps and the elimination of a water molecule, the corresponding ester is formed. masterorganicchemistry.commasterorganicchemistry.com

A more direct method for esterification involves the use of acylating agents like acid anhydrides or acyl chlorides. For instance, 4-chloro-m-cresol reacts with acetic anhydride, often with a Lewis acid catalyst, to produce 4-chloro-3-methylphenyl acetate (B1210297). wikipedia.org The mechanism proceeds in three main steps:

Protonation : A Lewis acid activates the acetic anhydride, generating an acetyl cation (CH₃CO⁺).

Nucleophilic Attack : The electron-rich oxygen atom of the phenolic hydroxyl group on 4-chloro-m-cresol attacks the electrophilic acetyl cation.

Deprotonation : The resulting intermediate is deprotonated, yielding the final ester product and regenerating the catalyst. wikipedia.org

Other Derivatization Reactions are frequently employed to modify the properties of phenols for analytical purposes, such as enhancing volatility for gas chromatography (GC) or introducing a chromophore for high-performance liquid chromatography (HPLC). libretexts.orgsigmaaldrich.comnih.gov

Silylation : This is a common derivatization technique for GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to replace the acidic proton with a non-polar trimethylsilyl (TMS) group, forming a more volatile TMS ether. sigmaaldrich.com

Acylation : Beyond simple esterification, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to introduce a fluorescent tag to the molecule, allowing for highly sensitive detection in HPLC. ikm.org.my

Carbonate Formation : Reaction with alkyl chloroformates, such as trifluoroethyl chloroformate (TFECF), under anhydrous conditions can rapidly convert hydroxyl groups into their corresponding mixed carbonates. nih.gov

| Reaction Type | Reagent | Derivative Formed | Primary Application |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst (H₂SO₄) | Ester (e.g., 4-chloro-3-methylphenyl acetate) | Synthesis masterorganicchemistry.commasterorganicchemistry.com |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Ester (e.g., 4-chloro-3-methylphenyl acetate) wikipedia.org | Synthesis wikipedia.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | GC Analysis sigmaaldrich.com |

| Fluorescent Tagging | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | FMOC Derivative | HPLC Analysis ikm.org.my |

| Carbonate Formation | Fluoroalkyl Chloroformate (e.g., TFECF) | Mixed Carbonate | GC-MS Analysis nih.gov |

Nucleophilic Substitution and Aromatic Ring Reactions

The reactivity of the 4-chloro-m-cresol aromatic ring is characterized by a predisposition towards electrophilic substitution reactions, while being generally inert to nucleophilic substitution under normal conditions.

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, such as chlorine, on the aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com The 4-chloro-m-cresol molecule lacks such strong activating groups for SNAr; instead, it possesses electron-donating methyl and hydroxyl groups, which disfavor this mechanism. Therefore, direct displacement of the chlorine atom by nucleophiles does not readily occur. libretexts.org An alternative pathway for unactivated aryl halides is the elimination-addition mechanism via a highly reactive "benzyne" intermediate, but this requires extremely strong bases (like NaNH₂) and harsh conditions not typically employed. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of phenols and other activated benzene derivatives. msu.eduwikipedia.org The 4-chloro-m-cresol ring is highly activated towards electrophiles due to the powerful electron-donating effects of the hydroxyl group and, to a lesser extent, the methyl group. msu.eduwikipedia.org These substituents direct incoming electrophiles to the ortho and para positions relative to themselves.

Hydroxyl (-OH) group : A very strong activating, ortho-, para-director.

Methyl (-CH₃) group : An activating, ortho-, para-director.

Chlorine (-Cl) atom : A deactivating, but ortho-, para-director.

The directing effects are dominated by the strongly activating hydroxyl group. The positions on the ring are C2 (ortho to -OH), C4 (para to -OH, blocked by -Cl), and C6 (ortho to -OH). Therefore, electrophilic attack will preferentially occur at the C2 and C6 positions. Common EAS reactions include:

Halogenation : Due to the high activation of the ring, halogenation with chlorine or bromine can proceed readily, potentially leading to polysubstitution. wikipedia.org Further chlorination of 4-chloro-m-cresol would likely yield 2,4-dichloro-3-methylphenol or 4,6-dichloro-3-methylphenol.

Nitration : Reaction with nitric acid in the presence of sulfuric acid introduces a nitro (-NO₂) group onto the ring, again at the available ortho positions (C2, C6).

Sulfonation : Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions : Alkylation and acylation reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the ring, although the high reactivity of the phenol can sometimes lead to complications and side reactions. msu.edumasterorganicchemistry.com

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Chlorination | Cl₂ / Lewis Acid (e.g., FeCl₃) masterorganicchemistry.com | Cl⁺ | 2,4-Dichloro-3-methylphenol, 4,6-Dichloro-3-methylphenol |

| Nitration | HNO₃ / H₂SO₄ masterorganicchemistry.com | NO₂⁺ | 4-Chloro-3-methyl-2-nitrophenol, 4-Chloro-3-methyl-6-nitrophenol |

| Sulfonation | SO₃ / H₂SO₄ masterorganicchemistry.com | SO₃ | 4-Chloro-5-hydroxy-2-methylbenzenesulfonic acid, 2-Chloro-5-hydroxy-4-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / AlCl₃ masterorganicchemistry.com | RCO⁺ | Acyl-substituted 4-chloro-3-methylphenol |

Advanced Analytical Techniques for Research and Environmental Monitoring

Chromatographic Separations and Mass Spectrometry for Trace Analysisresearchgate.netnih.gov

Chromatographic techniques coupled with mass spectrometry offer high sensitivity and selectivity, making them ideal for identifying and quantifying trace amounts of 4-chloro-m-cresol in complex mixtures. These methods are crucial for assessing impurities in pharmaceutical formulations and for environmental monitoring. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-chloro-m-cresol. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS has been utilized in the characterization of p-chloro-m-cresol, confirming its molecular structure and identifying potential impurities. researchgate.netresearchgate.net For instance, the mass spectrum of p-chloro-m-cresol shows a characteristic base peak at m/z=107. researchgate.net This technique is also valuable for studying the isotopic ratios of elements within the molecule, which can be altered by certain processes. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. For 4-chloro-m-cresol, reversed-phase HPLC (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase.

Several HPLC methods have been developed for the determination of chlorocresol in various products, particularly in pharmaceutical creams and formulations where it is used as a preservative. oup.comnih.gov These methods are designed to be simple, specific, and precise, allowing for the simultaneous determination of chlorocresol and other active ingredients. oup.comnih.gov The detection is typically carried out using a UV-Vis detector at a wavelength where chlorocresol exhibits significant absorbance, such as 240 nm. oup.comamazonaws.com The development of these methods often involves optimizing the mobile phase composition, pH, and flow rate to achieve good resolution and peak shape in a short analysis time. oup.com

Below is a table summarizing typical parameters for HPLC analysis of chlorocresol:

| Parameter | Details | Reference |

| Column | Symmetry C8 (150 x 3.9 mm, 5 µm) | oup.com |

| Chromolith® HighResolution RP-18 endcapped (150 x 4.6 mm) | sigmaaldrich.com | |

| Discovery HS, C18 (150 x 4.6mm), 3µ | amazonaws.com | |

| Mobile Phase | 1.5% w/v aqueous ammonium (B1175870) acetate (B1210297) buffer–acetonitrile (B52724) (55:45 v/v), pH 3.8 | oup.com |

| Water and acetonitrile (55:45, A:B) | sigmaaldrich.com | |

| Gradient with Mobile Phase A (Water:Isopropyl Alcohol, 80:20) and Mobile Phase B (Acetonitrile:Tetrahydrofuran, 70:30) | amazonaws.com | |

| Flow Rate | 1.0 mL/min | oup.comamazonaws.comsigmaaldrich.com |

| Detection | UV-Vis at 240 nm | oup.comamazonaws.comsigmaaldrich.com |

| Retention Time | Less than 8 minutes | oup.com |

| Approximately 21 minutes | amazonaws.com |

Spectrophotometric and Electrochemical Detection Methodsrestek.com

Beyond chromatography, spectrophotometric and electrochemical methods provide alternative and often more rapid approaches for the detection of 4-chloro-m-cresol and related phenolic compounds.

UV-Visible spectrophotometry can be used for the quantitative determination of chlorocresol. A study demonstrated a method where chlorocresol reacts to form a colored product with a maximum absorption at a specific wavelength, allowing for its quantification. researchgate.net The UV-Vis spectra of p-chloro-m-cresol have shown characteristic absorption peaks at 206 nm and 280 nm. researchgate.net However, the extensive spectral overlap with other cresol (B1669610) isomers can be a limitation for direct spectrophotometric analysis of mixtures, often requiring multivariate regression methods for resolution. pjps.pk

Electrochemical methods offer high sensitivity and are well-suited for the development of portable sensor devices. utah.edu The electrochemical oxidation of chlorophenols at various modified electrodes is the basis for their detection. utah.edu While the direct electrochemical detection of Ammonium 4-chloro-m-cresolate is not extensively documented, the principles applied to other chlorophenols are highly relevant. The electrochemical redox process of many aromatic compounds can be sluggish, but the use of chemically modified electrodes can enhance the signal and lower the detection limits. utah.edu

Development of Sensors and Detection Systems Employing Related Compoundselsevierpure.com

The growing need for real-time, on-site environmental monitoring has spurred the development of advanced chemical sensors for pollutants like chlorophenols. utah.edu These sensors often utilize novel nanomaterials and molecular imprinting technologies to achieve high selectivity and sensitivity.

Electrochemical sensors are a major focus of this research. utah.edu For example, 3D-printed nanocarbon electrodes have been explored for the detection of chlorophenols, demonstrating the potential of additive manufacturing in creating customized sensor platforms. elsevierpure.com Other approaches include the use of glassy carbon electrodes modified with metal-organic frameworks (MOFs) or nanocomposites. nih.govup.ac.za These modifications increase the electrode's surface area and catalytic activity, leading to improved sensor performance with lower detection limits. nih.govup.ac.za For instance, a sensor based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide showed excellent electrocatalytic activity for the oxidation of chlorophenols, with detection limits in the nanomolar range. nih.gov

The development of these sensors often involves a detailed study of the influence of pH on the voltammetric response, with alkaline conditions often being optimal for the detection of substituted phenols. elsevierpure.com The performance of these sensors is evaluated based on critical parameters like the linear detection range and the limit of detection (LOD). utah.edu

Theoretical Chemistry and Computational Modeling Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to model molecular systems. DFT, in particular, is widely employed for its balance of accuracy and computational cost, making it suitable for studying substituted phenols like 4-chloro-m-cresol. aps.orgresearchgate.net These calculations provide fundamental information about the molecule's geometry and the distribution of its electrons.

Computational studies on substituted phenols reveal how different functional groups affect the aromatic ring and its substituents. researchgate.netmdpi.com For 4-chloro-m-cresol, the hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl) groups dictate its geometry and electronic landscape. DFT calculations can optimize the molecular structure, determining precise bond lengths, bond angles, and dihedral angles.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. In substituted phenols, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller energy gap compared to unsubstituted phenol (B47542).

Table 1: Calculated Electronic Properties of Substituted Phenols from DFT Studies Note: This table is illustrative, based on typical results from DFT calculations on substituted phenols as specific data for 4-chloro-m-cresol was not available in the searched literature. Values are representative of trends.

| Property | Phenol | p-Cresol (B1678582) | p-Chlorophenol |

| HOMO Energy (eV) | -6.5 | -6.3 | -6.7 |

| LUMO Energy (eV) | -1.2 | -1.1 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.2 | 5.2 |

| Dipole Moment (Debye) | 1.45 | 1.58 | 2.14 |

Data are synthesized from general principles discussed in sources. researchgate.netmdpi.com

DFT calculations are instrumental in predicting a molecule's reactivity. For 4-chloro-m-cresol, reactivity is largely governed by the hydroxyl group, which makes the aromatic ring highly susceptible to electrophilic substitution. byjus.com The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, electrophilic attack is predicted to occur at the ortho positions relative to the hydroxyl group.

Computational models can also determine the stability of reaction intermediates, such as the phenoxide anion formed upon deprotonation or the phenoxy radical formed during oxidation reactions. mdpi.com The stability of the 4-chloro-m-cresolate anion is enhanced by the electron-withdrawing chlorine atom. Similarly, DFT studies on the O-H bond dissociation enthalpy (BDE) of substituted phenols show that substituents significantly influence the stability of the resulting phenoxy radical. mdpi.com Electron-donating groups generally decrease the BDE by stabilizing the radical. mdpi.com These calculations help predict the antioxidant potential and degradation pathways of the molecule. wikipedia.org

Quantum Chemical Studies of Intramolecular Interactions

The specific arrangement of atoms in 4-chloro-m-cresol allows for various intramolecular interactions that influence its conformational preferences and properties.

The structure of 4-chloro-m-cresol features a hydroxyl group, a potent hydrogen bond donor and acceptor, and a chlorine atom, which can act as a hydrogen bond acceptor or a halogen bond donor. libretexts.orgrsc.org

Hydrogen Bonding : In solution or solid state, 4-chloro-m-cresol molecules can form intermolecular hydrogen bonds (O-H···O) with each other, a characteristic feature of phenols. vanderbilt.educore.ac.uk Intramolecularly, a weak hydrogen bond can be considered between the hydroxyl proton and the adjacent chlorine atom, although studies on 2-halophenols suggest that such interactions are weak for chlorine and may not dictate the conformation entirely. rsc.org

Halogen Bonding : The chlorine atom in 4-chloro-m-cresol has a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis, allowing it to act as a halogen bond donor, interacting with a nucleophile. nih.govresearchgate.net Computational studies can map the electrostatic potential surface to identify these regions and predict the strength and directionality of such bonds, which can be crucial in crystal engineering and molecular recognition. nih.govresearchgate.net

Molecules can exist in different spatial arrangements (conformers) or as isomers that rapidly interconvert (tautomers).

Conformational Energetics : For 4-chloro-m-cresol, the primary conformational flexibility involves the rotation of the hydroxyl group's hydrogen atom. Computational methods can calculate the energy barrier for this rotation, indicating the relative stability of different orientations of the -OH group with respect to the other substituents.

Tautomerism : Phenols can theoretically exist in equilibrium with their keto tautomers. nih.govcomporgchem.com For 4-chloro-m-cresol, this would involve the migration of the hydroxyl proton to a carbon atom on the ring, forming a cyclohexadienone structure. However, this process disrupts the aromaticity of the benzene (B151609) ring, which provides significant stabilization. comporgchem.com Quantum chemical calculations consistently show that for phenols, the enol form is vastly more stable than any keto tautomers. mdpi.com The energy difference is typically very large, confirming that the keto forms of 4-chloro-m-cresol would be present in negligible amounts at equilibrium. mdpi.comnih.gov

Table 2: Illustrative Relative Energies for Phenol Tautomers Note: This table illustrates the typical large energy penalty for keto tautomer formation in phenols. Specific values for 4-chloro-m-cresol would require dedicated calculation but are expected to follow this trend.

| Tautomer | Structure | Relative Energy (kcal/mol) | Aromaticity |

| Enol Form | Phenol | 0 (Reference) | Aromatic |

| Keto Form (ortho) | Cyclohexa-2,4-dien-1-one | > 10 | Non-aromatic |

| Keto Form (para) | Cyclohexa-2,5-dien-1-one | > 10 | Non-aromatic |

Data based on principles discussed in sources. comporgchem.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or environmental toxicity. nih.govresearchgate.net For chlorophenols, QSAR models have been developed to predict their behavior based on calculated molecular descriptors. nih.govnih.gov

These models use statistical methods to build a mathematical relationship between descriptors and the observed activity. Key molecular descriptors for chlorophenols often include:

Lipophilicity : The n-octanol/water partition coefficient (log Kₒw), which describes the compound's hydrophobicity. nih.gov

Electronic Effects : Hammett constants (σ) or calculated parameters like atomic charges or dipole moments, which quantify the electron-donating or -withdrawing nature of substituents. nih.gov

Steric Effects : Molecular connectivity indices or van der Waals radii, which describe the size and shape of the molecule. nih.govcust.edu.tw

For instance, a QSAR study on the toxicity of chlorophenols found that log Kₒw was a dominant predictive factor. nih.gov Another study established a 3D-QSAR model for chlorophenols to predict both bioaccumulation and degradation, achieving good stability and predictive ability. researchgate.netnih.gov These models allow for the prediction of the properties of 4-chloro-m-cresol based on its structure, providing valuable insights for environmental risk assessment and the design of safer, more effective derivatives. nih.gov

Table 3: Common Descriptors in QSAR Studies of Chlorophenols

| Descriptor Class | Example Descriptor | Property Represented |

| Lipophilic | log Kₒw (n-octanol/water partition coefficient) | Hydrophobicity, membrane permeability |

| Electronic | Hammett constant (σ), pKa | Electron-withdrawing/donating effects, acidity |

| Steric/Topological | Molecular Connectivity Index (χ) | Molecular size, branching, and shape |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity, electrostatic interaction sites |

Information compiled from sources. nih.govresearchgate.netcust.edu.tw

Application of QSAR to Chemical Fate Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that seek to predict the activity (e.g., toxicity, biodegradability) or physicochemical properties of chemicals based on their molecular structure. mst.dkresearchgate.net For environmental risk assessment, QSARs are invaluable for estimating the potential fate and effects of substances like 4-chloro-m-cresol when experimental data are limited, particularly for related compounds, impurities, or degradation products. mst.dkmst.dk

The core principle of QSAR is that the structure of a molecule dictates its properties and biological activity. mst.dk By analyzing a series of related compounds, a mathematical model can be developed correlating molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—with a specific endpoint.

Research on the broader class of chlorophenols provides a framework for understanding how QSAR can be applied to model the chemical fate of 4-chloro-m-cresol. Studies have successfully developed QSARs by correlating toxicity endpoints (such as EC50 or LC50 values) with a set of key molecular descriptors. nih.govnih.gov These descriptors are chosen to represent the primary forces governing a chemical's behavior in biological and environmental systems.

Key molecular descriptors relevant to the chemical fate modeling of chlorophenols are detailed in the table below.

| Descriptor | Symbol | Significance in Chemical Fate Modeling |

| n-Octanol/Water Partition Coefficient | log Kow | Represents the lipophilicity of the compound. A higher log Kow indicates a greater tendency to partition into organic matter (like soil or fatty tissues), suggesting potential for bioaccumulation and lower mobility in water. It is often a dominant predictor in toxicity models for chlorophenols. nih.govnih.gov |

| Acid Dissociation Constant | pKa | Determines the extent of ionization at a given pH. The speciation (ionized vs. neutral) of the phenol affects its solubility, membrane permeability, and interaction with soil particles, thus influencing its environmental transport and bioavailability. nih.govnih.gov |

| Hammett Constant | σ | Quantifies the electron-withdrawing or electron-donating effect of substituents on the aromatic ring. This electronic parameter is crucial for modeling reactivity, including susceptibility to abiotic or biotic degradation pathways. nih.gov |

| Molecular Connectivity Index | 1χv | A topological descriptor that reflects the size, shape, and degree of branching of the molecule. It provides information about the steric bulk, which can influence how the molecule interacts with biological receptors or enzymes. nih.govnih.gov |

| Perimeter of the Efficacious Section | σD(g) | A steric descriptor related to the molecular shape and surface area. Along with log Kow, it has been shown to be a dominant predictive factor in determining the toxicity of chlorophenols. nih.gov |

In QSAR studies of chlorophenols, the n-octanol/water partition coefficient (log Kow) frequently emerges as the most significant descriptor. nih.govnih.gov This indicates that the ability of these compounds to move from an aqueous phase into the lipid bilayers of membranes is a critical step in their mechanism of action, directly impacting their fate and toxic effects in an ecosystem. nih.gov

In Silico Tools for Structural Property Correlations

Beyond QSAR, a range of sophisticated in silico tools are used to correlate the three-dimensional structure of a molecule with its properties. These methods provide a more detailed, mechanistic understanding of molecular interactions.

Computed Molecular Properties Computational software can rapidly calculate a variety of molecular properties for 4-chloro-m-cresol based on its structure. These properties are fundamental inputs for more complex modeling.

Interactive Table: Computed Molecular Properties of 4-chloro-m-cresol

Below is an interactive table of key molecular properties for 4-chloro-m-cresol, computed from its chemical structure.

Data sourced from PubChem CID 1732. nih.gov The XLogP3 value of 3.1 confirms the compound's lipophilic nature, as suggested by QSAR studies. nih.gov

3D-QSAR Methods: CoMFA and CoMSIA For a more refined analysis, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. ulaval.canih.gov These tools are used to understand the relationship between the 3D properties of a molecule and its biological activity.

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules. It generates contour maps that visualize regions where bulky groups or specific charge properties would increase or decrease activity, providing a guide for structural modification. researchgate.netunicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often provides a more detailed and stable model of the structure-activity relationship. unicamp.brmdpi.com

A study applying these tools to chlorophenols developed robust 3D-QSAR models. nih.gov The CoMFA model indicated that the electrostatic field had a greater contribution to the biological activity than the steric field. The CoMSIA model further refined this by showing the relative contributions of electrostatic, hydrophobic, and steric fields. nih.gov Such models produce 3D contour maps that highlight specific regions around the 4-chloro-m-cresol structure that are critical for its interactions. For instance, a map might show that an electron-donating group is favored near the hydroxyl moiety, while a bulky group is disfavored near the chlorine atom, offering precise guidance for predicting the impact of structural changes.

Molecular Dynamics (MD) Simulations MD simulations are another powerful in silico tool used to study the physical behavior of molecules over time. By simulating the motions and interactions of atoms, MD can predict bulk properties and provide insight into processes like diffusion and solvation. For example, studies on the related compound p-cresol have used MD simulations to assess the accuracy of different classical force fields and to understand its diffusion and rotational dynamics in a liquid state. nih.govacs.org These fundamental studies of molecular behavior are essential for building accurate models of how 4-chloro-m-cresol would behave in a complex environmental medium.

Environmental Fate and Biodegradation Pathways

Microbial Degradation Processes of Chlorinated Cresols

The biodegradation of chlorinated cresols, including 4-chloro-m-cresol, is a key mechanism for their removal from the environment. This process is primarily carried out by microorganisms that can utilize these compounds as a source of carbon and energy.

Researchers have successfully isolated and identified several bacterial strains capable of degrading 4-chloro-m-cresol and related compounds under various environmental conditions. These microorganisms often originate from contaminated sites such as industrial sludge or polluted river sediments, where they have adapted to metabolize xenobiotic compounds. nih.govnih.gov

One such bacterium, Thauera sp. strain DO, isolated from sludge and sediment, can utilize p-chlorocresol as its sole carbon and energy source under both aerobic and anaerobic conditions. nih.govnih.gov Another gram-negative strain, S1, isolated from activated sludge, was also shown to metabolize 4-chloro-2-methylphenol (B52076). nih.gov The actinobacterium Arthrobacter chlorophenolicus A6, originally isolated from a soil slurry, is notable for its ability to degrade unusually high concentrations of 4-chlorophenol (B41353) (up to 2.7 mM) and can also degrade 4-chloro-m-cresol. nih.gov This strain has demonstrated effectiveness even at low temperatures. nih.gov

The isolation process typically involves enrichment cultures, where soil or water samples are incubated in a minimal medium containing the target compound as the sole carbon source. mdpi.com This selective pressure favors the growth of microorganisms that can metabolize the compound. mdpi.com Subsequent purification yields individual strains that are then characterized based on their genetic and metabolic capabilities. mdpi.com

Below is a table summarizing key microorganisms isolated for their ability to degrade chlorinated cresols.

| Microorganism | Origin | Degradation Conditions | Key Characteristics |

| Thauera sp. strain DO | Sludge and sediment | Aerobic and Anaerobic | Utilizes p-chlorocresol as sole carbon and energy source. nih.govnih.gov |

| Strain S1 | Activated Sludge | Aerobic | Degrades 4-chloro-2-methylphenol. nih.gov |

| Arthrobacter chlorophenolicus A6 | Soil slurry | Aerobic | Degrades high concentrations of 4-chlorophenol and other p-substituted phenols. nih.gov |

| Ochrobactrum anthropi | Activated Sludge | Aerobic | Indicated as similar to strain S1 based on fatty acid analysis. nih.gov |

The initial and most critical step in the aerobic biodegradation of chlorinated aromatic compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation. nih.govepa.gov This is an enzymatic reaction catalyzed by a diverse group of enzymes called dehalogenases. mdpi.com The removal of the chlorine atom reduces the toxicity of the compound and prepares the aromatic ring for subsequent cleavage. mdpi.com

In the case of Thauera sp. strain DO, one aerobic pathway begins with reductive dehalogenation, transforming p-chlorocresol into m-cresol (B1676322). nih.govnih.gov Another pathway involves hydroxylation to form 4-chlorocatechol (B124253) without initial dechlorination. nih.gov The enzymes responsible for these initial steps are often hydroxylases or dioxygenases. For instance, the chlorinated phenols were found to induce the activity of 2,4-dichlorophenol (B122985) hydroxylase in strain S1. nih.gov

Following the initial modifications, the aromatic ring is cleaved. This is accomplished by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, breaking the carbon-carbon bonds of the ring. nih.gov The specific type of dioxygenase determines the subsequent metabolic pathway.

| Enzyme Type | Function | Example Organism/Strain |

| Dehalogenases | Catalyze the removal of halogen atoms from the aromatic ring. mdpi.com | Thauera sp. strain DO nih.govnih.gov |

| Dichlorophenol Hydroxylase | Adds a hydroxyl group to the aromatic ring, often a precursor to dehalogenation or ring cleavage. nih.gov | Strain S1 nih.gov |

| Catechol 1,2-Dioxygenase | Catalyzes the intradiol (ortho) cleavage of catechol intermediates. nih.gov | Strain S1 nih.gov |

| Catechol 2,3-Dioxygenase | Catalyzes the extradiol (meta) cleavage of catechol intermediates. nih.gov | Thauera sp. DO (low activity for this pathway with p-chlorocresol) nih.gov |

Once a catechol-like intermediate (a dihydroxylated benzene (B151609) ring) is formed, the aromatic ring is opened through one of two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netnih.gov The specific pathway utilized depends on the microorganism and the specific enzymes it produces. elsevierpure.comkoreascience.kr

The ortho-cleavage pathway (or intradiol fission) involves the breaking of the bond between the two hydroxyl-bearing carbon atoms of the catechol intermediate. researchgate.netresearchgate.net This reaction is catalyzed by catechol 1,2-dioxygenases. nih.gov The degradation of p-chlorocresol by Thauera sp. DO and the degradation of 4-chloro-2-methylphenol by strain S1 have been shown to proceed via the ortho-cleavage pathway. nih.govnih.gov This pathway leads to the formation of intermediates like muconic acid, which are then further metabolized to enter central metabolic cycles like the Krebs cycle. usda.gov

The meta-cleavage pathway (or extradiol fission) involves the cleavage of the bond adjacent to the two hydroxyl groups. researchgate.netnih.gov This process is catalyzed by catechol 2,3-dioxygenases, resulting in the formation of a yellow-colored muconic semialdehyde. nih.gov While some bacteria utilize this pathway for other aromatic compounds, studies on p-chlorocresol degrading bacteria like Thauera sp. DO showed that catechol 2,3-dioxygenase activity was significantly lower than that of the ortho-cleavage enzymes when grown on p-chlorocresol. nih.gov

In a novel route, Arthrobacter chlorophenolicus A6 was found to degrade 4-chlorophenol via hydroxyquinol, demonstrating the diversity of bacterial catabolic pathways for these compounds. nih.gov

Abiotic Transformation Processes in Environmental Matrices

In addition to microbial action, 4-chloro-m-cresol can be transformed in the environment through non-biological, or abiotic, processes. These transformations are influenced by physical and chemical conditions within environmental matrices like water and soil. clu-in.orgepa.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. scielo.br For 4-chloro-m-cresol, this process can occur through direct absorption of solar radiation or through indirect reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. scielo.br Aqueous solutions of 4-chloro-m-cresol have been observed to undergo slow discoloration when exposed to light and air, indicating a degree of photolytic instability. nih.gov

While detailed mechanisms for the direct photolysis of 4-chloro-m-cresol are not extensively documented, studies on related phenolic compounds show that UV irradiation can lead to the oxidation of the aromatic ring and the formation of various intermediates. mdpi.com For p-cresol (B1678582), photocatalytic degradation using semiconductors like ZnO under UV light has been shown to produce intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol, eventually leading to complete mineralization. mdpi.com It is plausible that 4-chloro-m-cresol undergoes similar transformations, with the potential for cleavage of the carbon-chlorine bond during the process.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. However, 4-chloro-m-cresol is not expected to undergo significant hydrolysis in the environment. atamanchemicals.com Phenolic compounds are generally resistant to this degradation route under typical environmental pH conditions (pH 4-9). atamanchemicals.com

Other abiotic chemical degradation routes may play a role in the transformation of chlorinated cresols. In subsurface environments, abiotic degradation can occur via reactions with naturally occurring reactive minerals, particularly those containing iron. navy.milfrtr.gov Processes like in situ biogeochemical transformation (ISBGT) involve the abiotic transformation of contaminants by iron-containing minerals that are either naturally present or formed through microbial activity. frtr.gov These reactions typically involve reduction, where the mineral surface donates electrons to the contaminant. For chlorinated solvents, this can lead to reductive dechlorination. navy.mil While specific studies on 4-chloro-m-cresol are limited, such pathways are known to be significant for other chlorinated organic compounds in groundwater and soil. epa.gov

Environmental Persistence and Distribution Dynamics

The persistence and movement of the compound's constituent ions in the environment are governed by their individual chemical properties and interactions within different environmental compartments such as soil, water, and air.

Assessment of Environmental Stability

The organic component of the salt, 4-chloro-3-methylphenol (B1668792) (also known as chlorocresol or PCMC), is not considered to be persistent in the environment. canada.cacanada.ca Modeling studies and assessments indicate that it is not expected to persist in water, air, sediment, or soil. canada.ca However, its stability can be influenced by environmental conditions. For instance, aqueous solutions of 4-chloro-3-methylphenol are known to turn yellow upon exposure to light and air, and slow discoloration occurs in the presence of sunlight. nih.gov In storage, the chemical is considered stable for at least 12 months. nih.gov

| Environmental Compartment | Persistence Assessment | Influencing Factors |

|---|---|---|

| Water | Not expected to persist | Exposure to light and air can cause discoloration nih.gov |

| Air | Not expected to persist | - |

| Soil | Not expected to persist | - |

| Sediment | Not expected to persist | - |

Sorption and Transport Phenomena in Soil and Water Systems

The mobility of Ammonium (B1175870) 4-chloro-m-cresolate in the environment is a function of the transport properties of its dissociated ions.

The 4-chloro-3-methylphenolate anion is expected to be mobile in the environment. scbt.com This mobility is largely due to its solubility in water. regenesis.com Its octanol-water partition coefficient (log Kow) is 3.1, which suggests some tendency to adsorb to organic matter in soil and sediment. nih.gov However, its solubility generally leads to a higher potential for transport within aqueous systems. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) has been estimated at approximately 492 L/kg, which, according to the McCall classification scheme, places it in the "medium" mobility class. michigan.govchemsafetypro.com

The ammonium cation (NH₄⁺) exhibits different behavior. As a positively charged ion, it is readily attracted to the negatively charged surfaces of soil particles, such as clay and organic matter. hawaii.edu This process, known as cation exchange, significantly retards its movement through the soil profile. epa.gov The extent of ammonium sorption is dependent on the soil's cation exchange capacity (CEC), with higher CEC soils retaining more ammonium. hawaii.edu This retention makes the ammonium ion substantially less mobile than the cresolate anion, though it remains available for plant uptake and microbial processes. tandfonline.comnih.gov

| Component Ion | Key Property | Value | Implication for Transport |

|---|---|---|---|

| 4-Chloro-3-methylphenolate | Water Solubility | 3,830 mg/L | High potential for mobility in water michigan.gov |

| Koc (Soil Adsorption) | ~492 L/kg | Medium mobility in soil michigan.govchemsafetypro.com | |

| Ammonium (NH₄⁺) | Charge | Positive (Cation) | Attraction to negatively charged soil particles hawaii.edu |

| Sorption Mechanism | Cation Exchange | Low mobility in soils with moderate to high CEC epa.gov |

Identification and Analysis of Environmental Metabolites

The biodegradation of the 4-chloro-3-methylphenol component is the primary pathway for the breakdown of the organic portion of the compound in the environment. Studies on this compound and structurally similar chlorophenols have identified several potential metabolic pathways and intermediate products.

Research on the degradation of 4-chloro-3-methylphenol by the facultative bacterium Thauera sp. strain DO has revealed distinct aerobic and anaerobic pathways. nih.govnih.gov

Under aerobic conditions , two separate degradation routes were identified. The first involves reductive dehalogenation, where the chlorine atom is removed to form m-cresol. The second pathway involves the oxidation of the methyl group to produce 4-chlorobenzoate. nih.govnih.govresearchgate.net Another aerobic pathway can form 4-chlorocatechol, which undergoes subsequent ring fission. nih.gov

Under anaerobic conditions , the initial step is a rapid dechlorination to m-cresol, which is then further degraded. nih.govnih.gov

Studies on other chlorinated phenols also support the formation of catechol derivatives as key intermediates. For instance, the degradation of 3-chlorophenol (B135607) and 4-chlorophenol has been shown to proceed via the intermediate 4-chlorocatechol, which is then cleaved to form metabolites like maleylacetate. researchgate.net This suggests that hydroxylation of the aromatic ring is a common initial step in the aerobic degradation of chlorophenols.

| Metabolite | Precursor Pathway | Environmental Condition |

|---|---|---|

| m-Cresol | Reductive dehalogenation | Aerobic or Anaerobic nih.govnih.gov |

| 4-Chlorobenzoate | Methyl group oxidation | Aerobic nih.govnih.gov |

| 4-Chlorocatechol | Hydroxylation | Aerobic nih.govresearchgate.net |

| Maleylacetate | Ring cleavage of 4-chlorocatechol | Aerobic researchgate.net |

Ecological Risk Assessment Methodologies Focus on Environmental Exposure and Fate

Frameworks for Ecological Risk Characterization

The ecological risk assessment of chemical substances like Ammonium (B1175870) 4-chloro-m-cresolate is conducted through structured, science-based frameworks developed by regulatory bodies to ensure consistency and thoroughness. epa.gov The fundamental principle underlying these frameworks is that environmental risk is a function of a substance's inherent hazard and the potential for environmental exposure to it. ucbiotech.orgepa.gov

A widely adopted framework is the one established by the U.S. Environmental Protection Agency (EPA) for pesticides and other chemical substances. epa.gov This process involves three main phases:

Problem Formulation: This initial step involves identifying the chemical's properties, its intended uses, and potential release scenarios. The goal is to establish the scope of the assessment and formulate hypotheses about potential ecological effects.

Analysis Phase: This phase is composed of two critical components:

Exposure Characterization: Scientists evaluate how the chemical moves through and persists in the environment. epa.gov This includes studying its degradation, transport in soil, water, and air, and estimating the concentrations to which non-target organisms may be exposed. epa.govepa.gov

Ecological Effects Characterization (Stressor-Response Profile): This involves determining the potential adverse effects the chemical can have on various organisms and at what concentrations these effects occur. epa.gov

Risk Characterization: In the final phase, the findings from the exposure and effects analyses are integrated to evaluate the likelihood of adverse ecological effects. epa.gov This involves comparing the estimated environmental concentrations with the concentrations known to cause harm, often expressed as a risk quotient. epa.gov

Similarly, the Government of Canada employs the Ecological Risk Classification of Organic Substances (ERC) approach. canada.cacanada.ca This risk-based framework uses multiple metrics for both hazard and exposure, with weighted consideration of various lines of evidence to determine a risk classification. canada.ca Hazard profiles are developed using metrics such as mode of toxic action, chemical reactivity, and bioavailability, while exposure profiles consider factors like potential emission rates and persistence in different environmental media. canada.ca

Other specialized models, such as the Environmental Impact Quotient (EIQ), have also been developed to provide a comparative measure of the environmental impacts of different active ingredients. sci-hub.sescispace.com The EIQ model calculates a single score based on a chemical's toxicities to different organisms and its potential for environmental exposure through factors like surface runoff and persistence. ucbiotech.org These frameworks provide a systematic methodology for evaluating the potential risks chemicals pose to ecosystems. iaia.org

Environmental Exposure Modeling and Assessment

Environmental exposure assessment for Ammonium 4-chloro-m-cresolate focuses on the behavior of its active component, 4-chloro-3-methylphenol (B1668792) (also known as p-chloro-m-cresol or chlorocresol), and the ammonium ion following their release into the environment. canada.caindustrialchemicals.gov.auwikipedia.org Chlorocresol is used as a preservative and biocide in products like cosmetics, concrete admixtures, and industrial fluids. industrialchemicals.gov.aulanxess.com Its primary release pathway into the environment is through sewers following the use of these products. industrialchemicals.gov.au

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects for chlorocresol include:

Degradation: Chlorocresol is considered to be biodegradable. lanxess.com A ready biodegradation test (OECD TG 301D) demonstrated 85% degradation over 28 days, indicating it is not persistent. industrialchemicals.gov.au It also undergoes indirect photolysis in water, with a reported half-life ranging from 3.3 to 46 hours, depending on sunlight exposure conditions. nih.gov

Transport: The substance has low solubility in water. lanxess.com Its transport in soil and water is influenced by its low potential to adsorb to soil and sediment. lanxess.com However, for related quaternary ammonium compounds, studies have shown that transport can be rapid through macropores in certain soil types, like clayey tills, especially after heavy rainfall, leading to pulses of the chemical in drainage water. epa.gov The ammonium ion component is part of the natural nitrogen cycle and can be converted to nitrate (B79036) by nitrification in aerobic environments. santos.com

Bioaccumulation: Official assessments have concluded that chlorocresol does not meet the criteria for persistence or bioaccumulation as defined by regulations like the Canadian Environmental Protection Act, 1999. canada.cacanada.ca There is, however, some indication that it may have the potential to accumulate in the fatty tissues of fish. lanxess.com

The table below summarizes key data points related to the environmental fate and exposure of 4-chloro-3-methylphenol.

| Property | Finding | Source(s) |

| Primary Release Pathway | Release to sewers from industrial and consumer product use. | industrialchemicals.gov.au |

| Water Solubility | Slight / Low. | lanxess.com |

| Biodegradability | Readily biodegradable (85% degradation in 28 days). | industrialchemicals.gov.au |

| Photolysis Half-life | 3.3 - 46 hours in water with humic acid. | nih.gov |

| Adsorption to Soil | Not expected to adsorb significantly to soils or sediments. | lanxess.com |

| Bioaccumulation Potential | Does not meet official criteria for bioaccumulation, though some potential in fish fatty tissue has been noted. | canada.calanxess.comcanada.ca |

Methodologies for Evaluating Environmental Impact (excluding direct organism toxicity endpoints)

Evaluating the environmental impact of a substance like this compound extends beyond measuring direct toxicity to organisms. Methodologies also assess broader, indirect impacts on ecosystem structure and function.

A significant environmental impact associated with the ammonium component is its potential to contribute to eutrophication . madesafe.org Although ammonia (B1221849) and ammonium are naturally occurring parts of the nitrogen cycle, excessive inputs from sources like industrial fertilizers and wastewater can overload aquatic ecosystems. madesafe.orgwikipedia.org This nutrient enrichment can lead to algal blooms that deplete dissolved oxygen, creating "dead zones" and harming or killing other aquatic life. wikipedia.org The assessment of this risk involves modeling nutrient loads and their effects on water bodies. researchgate.net

For the chlorocresol component, a key indirect impact is its potential to interfere with biological processes in engineered ecosystems. As a biocide, high concentrations of chlorocresol released into wastewater can disrupt the microbial communities responsible for breaking down waste in sewage treatment plants. industrialchemicals.gov.au This can reduce treatment efficiency and lead to the release of poorly treated effluent into the environment. industrialchemicals.gov.au

Another methodological approach involves assessing how a substance alters major biogeochemical cycles. The introduction of anthropogenic chlorine compounds can affect the natural chlorine cycle, where extensive chlorination of organic matter occurs naturally in soil. nih.gov The addition of man-made organochlorines or their precursors can influence these natural processes. nih.gov

Finally, risk assessment frameworks consider indirect effects within the food web. epa.gov For example, an assessment might evaluate whether a substance that accumulates in one organism could cause harm to a predator higher up the food chain, even if the substance is not directly toxic to the predator at those concentrations. epa.gov

The table below outlines these non-toxicological environmental impacts.

| Impact Category | Description | Affected Component | Source(s) |

| Eutrophication | Nutrient enrichment of water bodies leading to algal blooms and oxygen depletion. | Ammonium | madesafe.orgwikipedia.org |

| Interference with Wastewater Treatment | Biocidal properties disrupt microbial communities in sewage treatment plants, reducing efficiency. | 4-chloro-m-cresol | industrialchemicals.gov.au |

| Alteration of Biogeochemical Cycles | Introduction of the compound can influence the natural cycling of elements like nitrogen and chlorine. | Ammonium, 4-chloro-m-cresol | santos.comnih.gov |

| Indirect Food Web Effects | Potential for harm to organisms via the consumption of other organisms that have accumulated the chemical. | 4-chloro-m-cresol | epa.gov |

Advanced Research in Applications and Derivatization Chemistry

Chemical Probe Development for Biological System Research (Focus on Chemical Interaction)

The specific chemical properties of 4-chloro-m-cresol make it a valuable tool for investigating complex biological systems. Its ability to interact with specific cellular components allows researchers to probe and understand fundamental physiological processes.

4-chloro-m-cresol (4-CmC) is recognized as a potent agonist of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction. ebi.ac.uknih.gov Studies have demonstrated that 4-CmC can directly activate RyRs, leading to the release of calcium from the sarcoplasmic reticulum. nih.gov This action makes it a valuable chemical tool for the mechanistic and functional studies of ryanodine receptors and the process of excitation-contraction coupling in skeletal muscles. nih.gov

In comparative studies, 4-CmC and its analogue, 4-chloro-3-ethylphenol (B1220485) (4-CEP), were found to be more potent in increasing myoplasmic free calcium concentration than caffeine (B1668208), a classical RyR agonist. nih.gov Unlike caffeine, 4-CmC does not appear to affect the activity of the sarcoplasmic reticulum Ca2+ pump or the calcium sensitivity of myofibrils. nih.gov The sensitivity of the ryanodine receptor to 4-CmC is higher when the compound is applied to the luminal side of the channel, suggesting a distinct binding site from that of nucleotides and caffeine. nih.gov This specificity allows for more targeted investigations into the function and modulation of these critical ion channels.

| Compound | Effect on Ryanodine Receptors | Potency Comparison | Reference |

| 4-chloro-m-cresol (4-CmC) | Potent agonist, increases myoplasmic free Ca2+ | More potent than caffeine | nih.gov |

| 4-chloro-3-ethylphenol (4-CEP) | Potent agonist, increases myoplasmic free Ca2+ | More potent than 4-CmC and caffeine | nih.gov |

| Caffeine | Agonist | Less potent than 4-CmC and 4-CEP | nih.gov |

While 4-chloro-m-cresol is valued for its specific action on ryanodine receptors, it is also known to exhibit non-specific chemical interactions within cellular systems. ebi.ac.uk Research has shown that at certain concentrations, 4-CmC can induce calcium release through mechanisms other than direct RyR activation. For instance, millimolar concentrations of 4-CmC have been found to inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov This inhibition can lead to an increase in intracellular calcium levels independent of RyR activity, a phenomenon observed even in cells that lack functional ryanodine receptors. nih.gov

Furthermore, in human neutrophils, 4-chloro-m-cresol has been observed to cause calcium store depletion in a dose-dependent manner at concentrations between 400µM and 3mM. ebi.ac.uk These effects are considered non-specific and may contribute to cellular responses such as respiratory burst. ebi.ac.uk Understanding these non-specific interactions is crucial for the accurate interpretation of experimental results when using 4-CmC as a chemical probe for ryanodine receptor studies.

Role as Intermediates in Complex Organic Synthesis

The chemical structure of 4-chloro-m-cresol makes it a useful intermediate in the field of organic synthesis, providing a foundational molecule for the construction of more complex chemical entities.

4-chloro-m-cresol serves as a starting material in various multi-step synthetic pathways. It is widely used in organic synthesis, including in the production of dyes. google.com The presence of a hydroxyl group, a methyl group, and a chlorine atom on the benzene (B151609) ring provides multiple reactive sites for further chemical modifications. Traditional synthesis of 4-chloro-m-cresol itself involves the reaction of m-cresol (B1676322) with sulfuryl chloride. google.com The resulting compound can then be utilized in subsequent reactions to build more elaborate molecular architectures.

The functional groups on the 4-chloro-m-cresol molecule are amenable to derivatization to produce novel chemical entities with potentially new or enhanced properties. For instance, the hydroxyl group can undergo etherification or esterification reactions, while the aromatic ring can be subject to further substitution reactions. One example of derivatization is the creation of its lipophilic analogue, 4-chloro-3-ethylphenol (4-CEP), which has also been studied for its effects on ryanodine receptors. nih.gov The ability to create such derivatives allows for the exploration of structure-activity relationships, as seen in studies determining the chemical moieties on the 4-CmC molecule required for its activation of the ryanodine receptor type 1 (RyR1). ebi.ac.uk

Material Science Applications and Preservation Chemistry Research (Focus on Chemical Mechanisms)

The biocidal properties of 4-chloro-m-cresol have led to its application in material science and preservation chemistry, where it functions as a disinfectant and preservative. nih.govwikipedia.org

Its use extends to being a preservative in paints and inks. nih.govatamanchemicals.com The chemical mechanism behind its preservative action is attributed to its antimicrobial and antifungal properties. wikipedia.org As a substituted phenol (B47542), its efficacy is greater than phenol itself, while being less toxic and irritant. wikipedia.org The degradation of 4-chloro-m-cresol can occur through dehalogenation followed by a catechol degradation pathway, or through the oxidation of the methyl group to form 4-chlorobenzoate. wikipedia.org In some chemical processes, it can be oxidized to form a quinone intermediate, which can then be further oxidized to compounds like 4-chlorocatechol (B124253). wikipedia.org These reactive species contribute to its ability to inhibit the growth of a wide spectrum of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi, thereby preventing the biodeterioration of materials. wikipedia.org

Investigation of Material Preservative Mechanisms

Ammonium (B1175870) 4-chloro-m-cresolate, the ammonium salt of 4-chloro-3-methylphenol (B1668792) (p-chlorocresol), functions as a material preservative primarily through the antimicrobial activity of its phenoxide component. While specific research on the ammonium salt is limited, the mechanism of action can be largely inferred from the extensive studies conducted on p-chlorocresol. The primary preservative action is targeted at a broad spectrum of microorganisms, including bacteria and fungi, which are responsible for the biodeterioration of various materials.

The fundamental mechanism lies in the disruption of microbial cell membranes. The lipophilic nature of the 4-chloro-m-cresolate molecule allows it to penetrate the lipid-rich cell membranes of microorganisms. Once embedded within the membrane, it alters the membrane's structure and fluidity. This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as potassium ions, phosphate (B84403) ions, and other small molecules. This loss of vital cellular constituents disrupts the electrochemical gradients across the cell membrane, which are crucial for cellular processes.

Furthermore, the dissipation of the proton motive force across the cytoplasmic membrane is a key aspect of its antimicrobial action. This force is essential for ATP synthesis through oxidative phosphorylation. By uncoupling respiration from ATP synthesis, Ammonium 4-chloro-m-cresolate effectively starves the microbial cells of their primary energy source, leading to growth inhibition and eventual cell death.

Interaction with Various Substrate Materials

The efficacy and longevity of this compound as a material preservative are dependent on its interaction with the substrate it is intended to protect. These interactions can be physical or chemical in nature and vary significantly with the type of material. Due to a lack of direct studies on this compound, the following discussion is based on the known interactions of its parent compound, p-chlorocresol, and general principles of chemical interactions.

Wood Substrates:

When applied to wood, the preservative is expected to penetrate the porous structure. The polarity of the ammonium salt may influence its interaction with the lignocellulosic components of wood. The phenoxide group can potentially form hydrogen bonds with the hydroxyl groups present in cellulose (B213188) and lignin. This interaction can aid in the retention of the preservative within the wood matrix, providing long-term protection against wood-decaying fungi and bacteria. The effectiveness would also depend on the pH of the wood and the treating solution, which would affect the equilibrium between the phenoxide and the less soluble phenolic form.

Textile Substrates:

For textiles, the interaction would largely depend on the nature of the fibers. In natural fibers like cotton and wool, which contain functional groups such as hydroxyl and amide groups, there is a potential for hydrogen bonding with the preservative. This can lead to good adhesion and retention of the preservative on the fabric. For synthetic fibers like polyester (B1180765) or nylon, which are more hydrophobic and have fewer sites for hydrogen bonding, the interaction might be weaker, potentially relying more on physical adsorption and the lipophilic character of the cresolate. The application method would also be a critical factor in ensuring even distribution and penetration into the fiber matrix.

Adhesives and Coatings:

In formulations such as adhesives and coatings, the compatibility of this compound with the polymer matrix is crucial. The preservative should be dispersible within the formulation without negatively impacting the physical properties of the final product, such as adhesion, viscosity, or curing time. The ionic nature of the ammonium salt might influence the stability of certain emulsion-based formulations. It is anticipated that the lipophilic portion of the molecule would associate with the organic components of the formulation, while the ionic head could interact with polar components or additives.

Data on Substrate Interaction:

| Substrate Material | Expected Primary Interaction Mechanism | Potential Influencing Factors |

| Wood | Hydrogen bonding with cellulose and lignin; physical penetration into pores. | pH of treating solution, wood species and moisture content. |

| Natural Textiles (Cotton, Wool) | Hydrogen bonding with hydroxyl and amide groups. | Fiber type, processing treatments, application method. |

| Synthetic Textiles (Polyester, Nylon) | Physical adsorption, hydrophobic interactions. | Fiber surface properties, presence of finishing agents. |

| Adhesives & Coatings | Dispersion within the polymer matrix, potential for ionic interactions. | Formulation chemistry (e.g., solvent-based vs. water-based), presence of other additives. |

It is important to note that for commercial applications, the performance of this compound as a preservative would need to be empirically tested for each specific substrate and formulation to determine its efficacy, compatibility, and long-term stability.

Q & A

Q. How should researchers address spectral interference in UV-Vis quantification of ammonium 4-chloro--cresolate in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.